
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid and related compounds has been a subject of regiospecific syntheses, which require precise conditions and often rely on single-crystal X-ray analysis for unambiguous structure determination. Techniques have evolved to facilitate the synthesis of pyrazole derivatives with extensive use of hydrogen bonding, showing the complexity and specificity of synthesizing such molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The structural analysis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives has highlighted the importance of spectroscopic techniques and single-crystal X-ray analysis. These methods are pivotal in identifying regioisomers and understanding the molecular arrangement, including hydrogen-bonded dimers typical of carboxylic acid groups (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The reactivity of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives involves various chemical reactions, such as condensation with aromatic aldehydes, and showcases their potential in forming densely functionalized molecules. These reactions are essential for expanding the applications of pyrazole derivatives in various fields (Xiao, Lei, & Hu, 2011).
Physical Properties Analysis
Investigations into the physical properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives are crucial for their application and handling. For instance, their solubility, crystalline structure, and molecular interactions through hydrogen bonding significantly influence their usability in various chemical processes and applications (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Properties Analysis
The chemical properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives, such as their reactivity towards different reagents, potential for forming bonds, and behavior under various conditions, are areas of active research. These properties are vital for designing synthetic routes and understanding the compound's behavior in biological or catalytic systems (Liu, Liu, Ma, Liu, Xie, & Dai, 2014).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its derivatives highlights the compound's importance in regiospecific syntheses. These compounds have been studied for their structural properties using single-crystal X-ray analysis, demonstrating extensive hydrogen bonding and unique crystalline structures (Kumarasinghe, Hruby, & Nichol, 2009).
Medicinal Chemistry
- Derivatives of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid have shown varied biological activities. For instance, certain compounds derived from it exhibited sedative, local anesthetic, and platelet antiaggregating activities, alongside moderate analgesic and anti-inflammatory properties (Bondavalli et al., 1990).
Organic Synthesis and Chemical Properties
- The compound plays a crucial role in organic synthesis. For example, it is used in the synthesis of pyrazole-1H-4-yl-acrylic acids, which are key intermediates in creating other chemically significant compounds (Deepa, Babu, Parameshwar, & Reddy, 2012).
- Additionally, it has been employed in the synthesis of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids through a silver(I)-catalyzed three-component reaction, demonstrating its versatility in complex organic reactions (Pan, Wang, Xia, & Wu, 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds have shown affinity for certain targets such as αvβ6 integrin
Mode of Action
It’s known that the interaction of a compound with its target often leads to changes in the target’s function, which can result in therapeutic effects .
Biochemical Pathways
Related compounds have been shown to affect certain pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules.
Propriétés
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIVFNLMLRHHDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360266 |
Source


|
| Record name | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890593-69-8 |
Source


|
| Record name | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

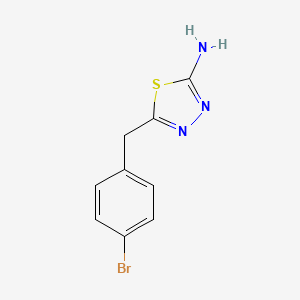

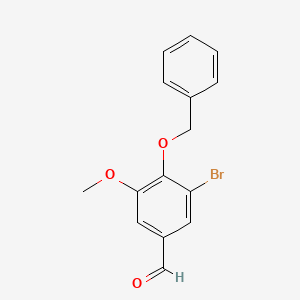
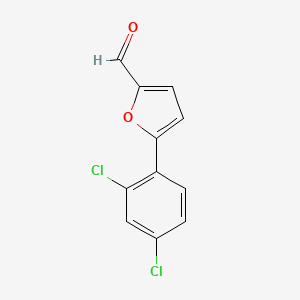

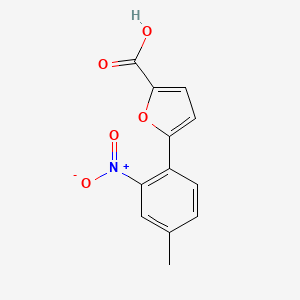
![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)


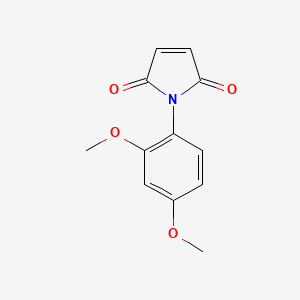
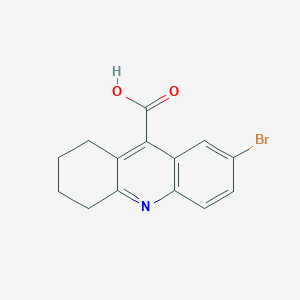
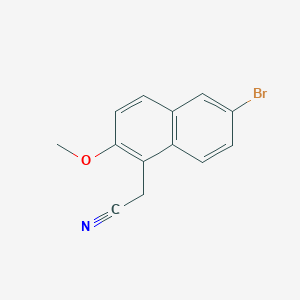
![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)
